7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid
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Overview
Description
7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid: is a boronic acid derivative of 9,9-dimethylfluoren-2-yl. It is a white to off-white powder that is soluble in water, methanol, and ethanol . This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of fluorenyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dimethylfluorene followed by borylation. The bromination step introduces the bromine atom at the 7-position of the fluorene ring, while the borylation step introduces the boronic acid group at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid undergoes various types of reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Sonogashira Coupling: Involves a palladium catalyst, a copper co-catalyst, and an alkyne.
Stille Coupling: Uses a palladium catalyst and an organotin reagent.
Major Products: The major products formed from these reactions are various fluorene-based compounds, such as fluorene-2-ylboronic acid, fluorene-2-ylboronic esters, and fluorene-2-ylboronic amides .
Scientific Research Applications
7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid is a valuable reagent in scientific research, with applications in:
Mechanism of Action
The mechanism by which 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. The molecular targets and pathways involved are specific to the reactions it participates in, such as palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
- Fluorene-2-ylboronic acid
- Fluorene-2-ylboronic esters
- Fluorene-2-ylboronic amides
- Fluorene-2-ylboronic acid anhydrides
Uniqueness: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUULREWZKGJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213768-48-9 |
Source
|
Record name | (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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